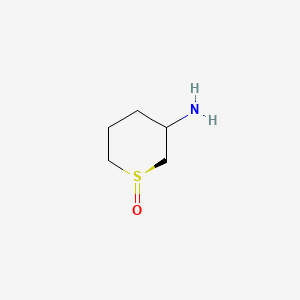
2h-Thiopyran-3-amine, tetrahydro-, 1-oxide, cis-
Beschreibung
2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, cis- is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Eigenschaften
Molekularformel |
C5H11NOS |
|---|---|
Molekulargewicht |
133.21 g/mol |
IUPAC-Name |
(1S)-1-oxothian-3-amine |
InChI |
InChI=1S/C5H11NOS/c6-5-2-1-3-8(7)4-5/h5H,1-4,6H2/t5?,8-/m0/s1 |
InChI-Schlüssel |
DCEXBHHMCWGDTA-DWHDZERNSA-N |
Isomerische SMILES |
C1CC(C[S@@](=O)C1)N |
Kanonische SMILES |
C1CC(CS(=O)C1)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, cis- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopropanethiol with an aldehyde or ketone in the presence of an oxidizing agent can lead to the formation of the desired thiopyran derivative . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of 2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, cis- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, cis- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Thiopyran-3-amine, tetrahydro-, 1-oxide, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share a similar thiopyran ring structure but differ in their functional groups and oxidation states.
2H-Thiopyran, tetrahydro-, 1,1-dioxide: This compound has a similar core structure but contains additional oxygen atoms, leading to different chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


